Diethyl cyclohexa-3,5-diene-1,2-dicarboxylate
Overview
Description
Diethyl cyclohexa-3,5-diene-1,2-dicarboxylate is an organic compound with the molecular formula C12H16O4 It is a diester derivative of cyclohexa-3,5-diene-1,2-dicarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl cyclohexa-3,5-diene-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by esterification with ethanol. The reaction conditions typically include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as sulfuric acid
Solvent: Ethanol
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions followed by continuous esterification processes. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl cyclohexa-3,5-diene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding diacids.
Reduction: Can be reduced to form cyclohexane derivatives.
Substitution: Undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Cyclohexa-3,5-diene-1,2-dicarboxylic acid.
Reduction: Cyclohexane-1,2-dicarboxylate derivatives.
Substitution: Various substituted cyclohexa-3,5-diene-1,2-dicarboxylate esters.
Scientific Research Applications
Diethyl cyclohexa-3,5-diene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl cyclohexa-3,5-diene-1,2-dicarboxylate involves its reactivity towards various chemical reagents. The compound’s double bonds and ester groups make it a versatile intermediate in organic reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as Diels-Alder reactions, oxidation, and reduction processes.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl cyclohexa-3,5-diene-1,2-dicarboxylate
- Cyclohexa-1,3-diene
- Cyclohexa-1,4-diene
Uniqueness
Diethyl cyclohexa-3,5-diene-1,2-dicarboxylate is unique due to its diester functional groups, which provide distinct reactivity compared to its dimethyl counterpart. Its structure allows for specific applications in organic synthesis and materials science that are not achievable with other similar compounds.
Properties
IUPAC Name |
diethyl cyclohexa-3,5-diene-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-10H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWWFHIWAOSXDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C=CC=CC1C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284220 | |
Record name | diethyl cyclohexa-3,5-diene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6268-45-7 | |
Record name | NSC36261 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl cyclohexa-3,5-diene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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